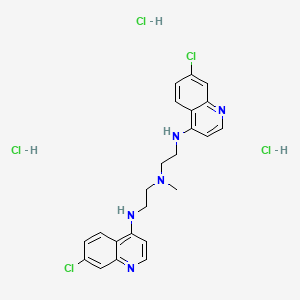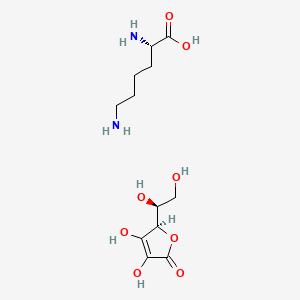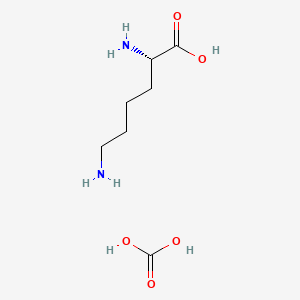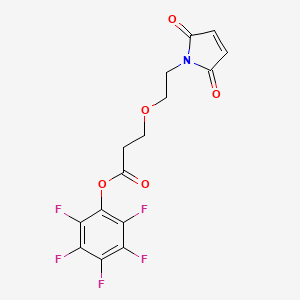
Mal-PEG1-PFP
Overview
Description
Mal-PEG1-PFP is a compound that combines maleimide and pentafluorophenyl (PFP) moieties with a polyethylene glycol (PEG) linker. Maleimides are known for their thiol-reactive properties, forming stable thioether bonds with sulfhydryl groups, while PFP esters are amine-reactive and less prone to hydrolysis. The PEG linker enhances the water solubility of the compound, making it useful in various aqueous environments .
Mechanism of Action
Target of Action
Mal-PEG1-PFP is a PEG linker containing maleimide and PFP moieties . The primary targets of this compound are thiol groups and amine groups . Maleimides are thiol-reactive and react between pH 6.5 and 7.5 to form thiolester bonds . PFP moieties are amine-reactive .
Mode of Action
This compound exploits the reactivity of maleimide and PFP moieties to form bonds with thiol and amine groups, respectively . The maleimide moiety reacts with thiol groups to form stable thiolester bonds . The PFP moiety is less susceptible to hydrolysis and reacts with amine groups .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG linker. The hydrophilic PEG linker increases the water solubility of a compound in aqueous media , which can enhance the bioavailability of the compound.
Result of Action
The result of this compound’s action is the formation of PROTACs that can selectively degrade target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The maleimide moiety of this compound reacts with thiol groups to form thiolester bonds specifically between pH 6.5 and 7.5 . Therefore, the efficacy and stability of this compound can be influenced by the pH of its environment. Additionally, the hydrophilic PEG linker can enhance the compound’s solubility in aqueous environments .
Biochemical Analysis
Biochemical Properties
Mal-PEG1-PFP plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. The maleimide group of this compound reacts specifically with thiol groups on cysteine residues of proteins, forming a stable thioether bond. This reaction is highly selective and occurs under mild conditions, making this compound an ideal reagent for protein modification. Additionally, the pentafluorophenyl ester group of this compound can react with primary amines, allowing for further functionalization of the conjugated biomolecule .
Cellular Effects
This compound influences various cellular processes by modifying proteins and other biomolecules. By conjugating to specific proteins, this compound can alter their function, stability, and localization within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can be used to label cell surface proteins, enabling the study of receptor-mediated signaling pathways. Additionally, this compound can be used to create protein-drug conjugates, which can selectively target and kill cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds with thiol groups on cysteine residues of proteins. The maleimide group of this compound reacts with the thiol group, forming a stable thioether bond. This reaction is highly specific and occurs under physiological conditions. The pentafluorophenyl ester group of this compound can also react with primary amines, allowing for further functionalization of the conjugated biomolecule. This dual reactivity makes this compound a versatile reagent for protein modification and bio-conjugation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can maintain its activity for several months when stored properly. The stability of the conjugated biomolecule can be affected by the conditions of the experiment, such as pH, temperature, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively modify target proteins without causing significant toxicity. At high doses, this compound can cause adverse effects, such as inflammation, tissue damage, and immune responses. Studies have shown that the optimal dosage of this compound depends on the specific application and the target biomolecule. It is important to carefully optimize the dosage to achieve the desired effect while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The maleimide group of this compound can react with thiol groups on enzymes, potentially inhibiting their activity. This can affect metabolic flux and alter the levels of metabolites in the cell. Additionally, the pentafluorophenyl ester group of this compound can react with primary amines on cofactors, further influencing metabolic pathways. The specific effects of this compound on metabolic pathways depend on the target biomolecule and the conditions of the experiment .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The polyethylene glycol chain of this compound enhances its solubility and allows it to diffuse freely within the cell. Additionally, this compound can interact with transporters and binding proteins, facilitating its uptake and distribution within the cell. The localization and accumulation of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive species .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell through the use of targeting signals, such as nuclear localization signals or mitochondrial targeting sequences. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound. The specific subcellular localization of this compound depends on the target biomolecule and the conditions of the experiment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG1-PFP typically involves the conjugation of maleimide and PFP ester to a PEG chain. The PEG PFP ester is dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and then added to a buffer containing the target molecule. The reaction proceeds under mild conditions, usually at a pH between 7 and 9, and temperatures ranging from 4°C to 37°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to prevent hydrolysis and degradation .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG1-PFP undergoes several types of chemical reactions, including:
Thiol-Maleimide Reactions: Maleimide reacts with thiol groups to form stable thioether bonds.
Amine-PFP Ester Reactions: PFP esters react with primary and secondary amines to form amide bonds.
Common Reagents and Conditions
Thiol Reactions: Typically conducted at pH 6.5-7.5 using buffers like phosphate-buffered saline (PBS).
Amine Reactions: Conducted in organic solvents like DMSO or DMF, followed by addition to an amine-containing buffer.
Major Products
The major products of these reactions are thioether-linked and amide-linked conjugates, which are stable and useful in various bioconjugation applications .
Scientific Research Applications
Mal-PEG1-PFP is widely used in scientific research due to its versatile reactivity and solubility properties. Some key applications include:
Bioconjugation: Used to link proteins, peptides, and other biomolecules for research and therapeutic purposes.
Drug Delivery: Enhances the solubility and stability of drug molecules, facilitating targeted delivery.
Diagnostics: Used in the development of diagnostic probes and imaging agents.
Comparison with Similar Compounds
Similar Compounds
Mal-PEG-NHS Ester: Similar to Mal-PEG1-PFP but uses N-hydroxysuccinimide (NHS) ester instead of PFP ester.
Mal-PEG-Alkyne: Contains an alkyne group for click chemistry applications.
Mal-PEG-Acid: Features a carboxylic acid group for further functionalization.
Uniqueness
This compound is unique due to its combination of maleimide and PFP ester moieties, which provide dual reactivity towards thiols and amines. This dual functionality, along with the hydrophilic PEG linker, enhances its versatility and applicability in various research and industrial settings .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO5/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(24)3-5-25-6-4-21-7(22)1-2-8(21)23/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWVOGYIIBUFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


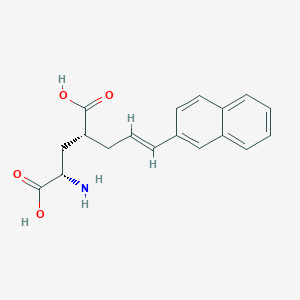

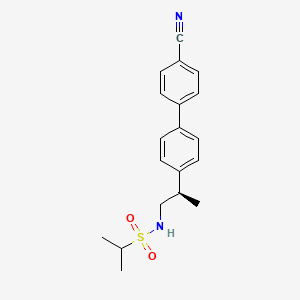
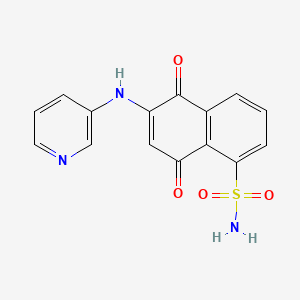
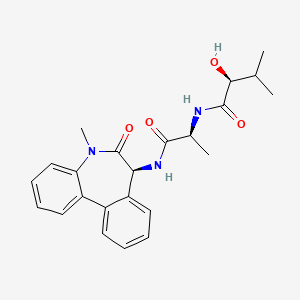

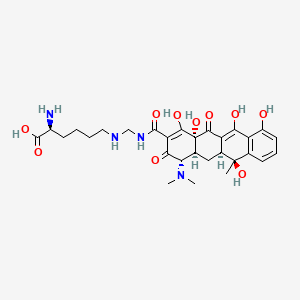

![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)
